1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17761223
InChI: InChI=1S/C7H9N3O2/c11-7(12)6-1-2-9-10(6)5-3-8-4-5/h1-2,5,8H,3-4H2,(H,11,12)
SMILES:
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol

1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid

CAS No.:

Cat. No.: VC17761223

Molecular Formula: C7H9N3O2

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid -

Specification

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
IUPAC Name 2-(azetidin-3-yl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C7H9N3O2/c11-7(12)6-1-2-9-10(6)5-3-8-4-5/h1-2,5,8H,3-4H2,(H,11,12)
Standard InChI Key URKYGDOHVGERAM-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)N2C(=CC=N2)C(=O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid features a pyrazole ring substituted at the 5-position with a carboxylic acid group and at the 1-position with an azetidine moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces conformational rigidity, while the pyrazole-carboxylic acid component provides hydrogen-bonding capabilities critical for molecular interactions.

Table 1: Comparative Data for 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic Acid and Its Hydrochloride Salt

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₇H₉N₃O₂C₇H₁₀ClN₃O₂
Molecular Weight (g/mol)167.17203.62
PubChem CID84731667137951381

The hydrochloride salt increases molecular weight by 36.45 g/mol due to the addition of HCl, enhancing solubility in polar solvents.

Synthetic Methodologies

General Synthesis Strategies

While no direct synthesis protocol for 1-(Azetidin-3-yl)-1H-pyrazole-5-carboxylic acid is publicly documented, analogous compounds provide insight into plausible routes. A two-step approach is likely:

  • Pyrazole Core Formation: Cyclocondensation of hydrazines with β-keto esters or 1,3-diketones, as demonstrated in the synthesis of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate .

  • Azetidine Introduction: Nucleophilic substitution or coupling reactions attaching the azetidine group to the pyrazole nitrogen.

Challenges in Synthesis

The azetidine ring’s strain and the carboxylic acid’s acidity necessitate controlled reaction conditions. For example, thionyl chloride (SOCl₂) is often employed to convert carboxylic acids to acyl chlorides before amide or ester formation, as seen in related pyrazole derivatives .

Biological Activities and Agrochemical Applications

Insecticidal Efficacy

A landmark study synthesized 14 pyrazole-5-carboxylic acid derivatives containing oxazole/thiazole rings and evaluated their activity against Aphis fabae (black bean aphid) . Key findings include:

  • Compound 7h: Achieved 85.7% mortality at 12.5 mg/L, comparable to imidacloprid (neonicotinoid insecticide).

  • Structure-Activity Relationship:

    • Amide vs. Ester: Amide derivatives (e.g., 7c) outperformed esters (e.g., 7d), suggesting hydrogen bonding enhances target interaction.

    • Heterocyclic Substituents: Thiazole-containing analogs showed higher activity than oxazole counterparts.

Table 2: Insecticidal Activity of Selected Pyrazole-5-carboxylic Acid Derivatives

CompoundSubstituent (X)Mortality (%) at 12.5 mg/L
7hNH85.7
7cNH72.3
7dO58.9

Comparative Analysis with Structural Analogs

3-(Azetidin-3-yl)-1H-pyrazole Trifluoroacetic Acid

This analog (C₈H₁₀F₃N₃O₂, MW 237.18 g/mol) replaces the carboxylic acid with a trifluoroacetyl group, enhancing lipid solubility and potential blood-brain barrier permeability. While biological data remain limited, its structural similarity suggests possible neuropharmacological applications.

Future Research Directions

Optimization of Insecticidal Activity

  • Hybrid Molecules: Combining azetidine-pyrazole scaffolds with bioactive fragments from fipronil or chlorantraniliprole.

  • Formulation Development: Microencapsulation to improve field stability and reduce environmental persistence.

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